N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
Description
The compound N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide features a benzoxazepin core fused with a thiazole ring substituted by a pyrrole group and a carboxamide side chain. Key structural attributes include:
- Benzo[f][1,4]oxazepin: A seven-membered heterocyclic ring with oxygen and nitrogen atoms, critical for conformational flexibility and receptor binding.
- Pyrrole substituent: An aromatic five-membered ring contributing to π-π stacking interactions.
- Chloro and methyl groups: Electron-withdrawing and hydrophobic moieties influencing solubility and metabolic stability.
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-13-18(29-20(23-13)24-7-2-3-8-24)19(27)22-6-9-25-11-14-10-15(21)4-5-16(14)28-12-17(25)26/h2-5,7-8,10H,6,9,11-12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMQSRJZZZPRLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3CC4=C(C=CC(=C4)Cl)OCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a synthetic compound belonging to the class of benzoxazepines. It has garnered attention for its potential therapeutic applications due to its complex structure and bioactive properties. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique molecular structure characterized by the following components:
- Benzoxazepine core : A fused ring system that contributes to the compound's biological activity.
- Chloro and thiazole substitutions : These functional groups enhance the compound's interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of benzoxazepine, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that related benzoxazepine derivatives displayed cytotoxicity against solid tumor cell lines, with varying effects on pro-inflammatory cytokines such as IL-6 and TNF-α .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.5 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.0 | Modulation of inflammatory pathways |
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines in activated immune cells. This activity is crucial for potential applications in treating inflammatory diseases .
Antimicrobial Activity
While the antimicrobial activity of this compound is limited compared to its anticancer and anti-inflammatory effects, some studies have reported moderate efficacy against specific bacterial strains. For example, certain synthesized derivatives demonstrated activity against Staphylococcus aureus and Escherichia coli .
The biological activities of this compound are thought to be mediated through several mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been shown to interact with receptor-interacting protein kinases (RIPK), which play a role in inflammatory signaling pathways .
- Cytotoxic Effects : The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
- Cytokine Modulation : It alters the release of key cytokines involved in inflammation and immune responses.
Case Studies
Several studies have investigated the pharmacological potential of compounds similar to this compound:
- Study on Anticancer Properties : A study published in the Journal of Brazilian Chemical Society evaluated various benzoxazepine derivatives for their anticancer activity against multiple cell lines. The results indicated significant cytotoxicity with an emphasis on the importance of structural modifications for enhancing efficacy .
- Inflammatory Disease Model : Another study assessed the effects of related compounds in models of chronic inflammatory diseases. The results showed a reduction in disease severity and inflammatory markers, suggesting therapeutic potential in conditions like ulcerative colitis .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds structurally similar to N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For example:
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| 7c | 28.85 ± 3.26 | HCT116 |
| 7j | 26.75 ± 3.50 | HCT116 |
These findings suggest that the compound may induce apoptosis through mechanisms involving caspase activation and modulation of cytokine levels .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It has shown potential in modulating pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Research indicates that certain derivatives can significantly reduce cytokine levels in vitro, suggesting applications in treating inflammatory conditions .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. Similar benzoxazepine derivatives have demonstrated efficacy against various bacterial strains, indicating potential for development into antimicrobial agents .
Industrial Applications
Beyond its pharmaceutical potential, this compound is also explored for industrial applications. Its unique chemical properties make it suitable for use as an intermediate in the synthesis of complex organic molecules and materials .
Case Studies
- Anticancer Research : A study published in the Journal of Brazilian Chemical Society synthesized several benzoxazepine derivatives and assessed their cytotoxic effects on HCT116 cells. The results showed significant reductions in cell viability and induction of apoptosis through caspase activation pathways.
- Anti-inflammatory Mechanisms : Another investigation highlighted the ability of related compounds to inhibit TNF-induced necroptosis in human monocytic U937 cells, suggesting their therapeutic potential in conditions characterized by excessive inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Benzooxazepin vs. Benzooxazin Derivatives
A structurally related compound, 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid (), replaces the oxazepin core with a six-membered benzooxazin ring. Key differences include:
- Ring size : The benzooxazepin’s seven-membered ring provides greater conformational flexibility compared to benzooxazin’s rigid six-membered structure.
- Substituent positioning : The target compound’s 7-chloro group may enhance electrophilic interactions absent in benzooxazin derivatives.
- Synthetic accessibility : Benzooxazin derivatives are synthesized via cesium carbonate-mediated coupling in DMF, whereas benzooxazepin systems may require more complex cyclization steps .
Table 1: Core Structure Comparison
Thiadiazole-Triazine Hybrids
Compounds like 7H-1,3,4-thiadiazole[3,2-a][1,3,5]triazine () replace the benzoxazepin with a fused thiadiazole-triazine core. X-ray data reveal:
Substituent Variations
Thiazole Modifications
Thiazole derivatives in (e.g., N-(2-chloro-6-methylphenyl)-2-...thiazole-5-carboxamide ) share the thiazole-carboxamide motif but lack the pyrrole group. Key distinctions:
- Hydrophobicity : The target’s pyrrole substituent increases lipophilicity (clogP ~3.5 estimated) versus chloro/methyl groups (clogP ~2.8).
- Bioactivity : Pyrrole’s aromaticity may enhance kinase inhibition compared to halogenated thiazoles, as seen in analogous SAR studies .
Carboxamide Side Chains
Compounds like N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide () replace the carboxamide with carbohydrazide. Implications include:
Table 2: Substituent Impact on Properties
| Compound Type | Substituent | clogP (Est.) | Metabolic Stability | H-Bond Capacity |
|---|---|---|---|---|
| Target Compound | Pyrrole-thiazole | ~3.5 | Moderate | High |
| Halogenated Thiazole | Cl/CH₃ | ~2.8 | High | Moderate |
| Carbohydrazide Analog | Hydrazide | ~2.2 | Low | Low |
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization involves systematic variation of reaction parameters. Key factors include:
- Temperature : Reactions are typically conducted at 70–90°C to balance reaction rate and side-product formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility of intermediates, while inert atmospheres prevent oxidation of sensitive groups (e.g., pyrrole) .
- Catalysts : Use of bases like K₂CO₃ or NaOH facilitates nucleophilic substitution at the thiazole carboxamide moiety .
Example Optimization Table (Based on Analogous Compounds):
| Substituent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 4-Chlorophenyl | Ethanol | 70 | 70 | 95 |
| 2,6-Difluorophenyl | DMF | 90 | 60 | 90 |
| Pyrrole-1-yl | Ethanol | 80 | 45 | 88 |
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the oxazepinone ring and substitution patterns (e.g., chloro, pyrrole) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₁H₂₁ClN₄O₃S requires m/z 457.09) and detects impurities .
- HPLC : Monitors reaction progress and purity (>95% required for biological assays) .
Basic: What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays : Target enzymes (e.g., kinases, proteases) due to the compound’s heterocyclic motifs. Use fluorogenic substrates to quantify IC₅₀ values .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with EC₅₀ values <10 µM considered promising .
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) to assess bioavailability limitations .
Advanced: How can reaction mechanisms for key transformations (e.g., oxazepinone ring closure) be elucidated?
Methodological Answer:
- Kinetic Studies : Monitor intermediate formation via time-resolved HPLC to identify rate-limiting steps .
- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation during oxazepinone ring formation .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies for cyclization steps .
Advanced: How should researchers address contradictions in biological activity data across structural analogs?
Methodological Answer:
-
Structure-Activity Relationship (SAR) Analysis : Compare analogs with varying substituents (e.g., chloro vs. fluoro, pyrrole vs. phenyl). For example:
Substituent Target Affinity (nM) Solubility (µg/mL) 7-Chloro 12 ± 2 8.5 7-Fluoro 45 ± 5 15.2 -
Replicate Studies : Ensure consistent assay conditions (e.g., cell passage number, buffer pH) .
Advanced: What strategies mitigate poor solubility in aqueous buffers during biological testing?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (<0.1% DMSO to avoid cytotoxicity) .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to enhance dissolution rates .
- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at the ethyl linker .
Advanced: How can computational modeling predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID: 3ERT for kinases). Focus on hydrogen bonding with the carboxamide group and π-π stacking with pyrrole .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in physiological conditions .
Advanced: What experimental approaches identify degradation pathways under stressed conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions (pH 2–10). Monitor degradation via LC-MS .
- Stability-Indicating Assays : Develop HPLC methods with baseline separation of degradation products (e.g., oxidized pyrrole derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
